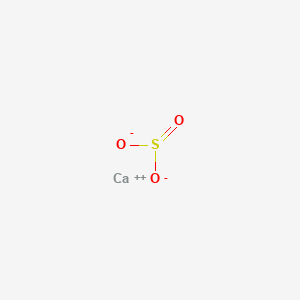
Calcium sulfite
概述
描述
Synthesis Analysis
Calcium sulfite can be synthesized through various methods, including the reaction of sulfur dioxide with calcium oxide or calcium carbonate in the presence of water. This process not only yields calcium sulfite but also highlights the compound's significance in environmental protection efforts by reducing sulfur dioxide emissions.
Molecular Structure Analysis
The molecular structure of calcium sulfite has been elucidated through crystallographic studies. Calcium sulfite exists in several hydrate forms, with the hemihydrate and tetrahydrate forms being particularly well studied. The structure of calcium sulfite hemihydrate is characterized by an orthorhombic system, where calcium ions are coordinated by six oxygen atoms, five from sulfite ions and one from a water molecule (Matsuno et al., 1984). Similarly, the tetrahydrate form exhibits a monoclinic crystal system with detailed coordination around calcium ions (Matsuno et al., 1983).
Chemical Reactions and Properties
Calcium sulfite engages in various chemical reactions, notably its role in the reduction of sulfite from hydrogen in specific biochemical processes, indicating its potential in biological systems (Chen et al., 1991). Furthermore, the reactivity of calcium sulfite with sulfur dioxide and calcium carbonate surfaces has been extensively studied, demonstrating its importance in environmental chemistry and technology (Baltrusaitis et al., 2007).
Physical Properties Analysis
The physical properties of calcium sulfite, including its solubility, thermal stability, and phase behavior, have been a subject of significant interest. Studies have explored its behavior in various environmental conditions, offering insights into its stability and transformation under different temperatures and aqueous conditions (Lee et al., 2007).
Chemical Properties Analysis
The chemical properties of calcium sulfite, such as its ability to undergo oxidation to calcium sulfate and its interactions with other chemical species, have been thoroughly investigated. These studies provide a foundation for understanding the compound's behavior in natural and industrial processes, including its role in the formation of sulfate minerals and its reactivity towards pollutants (Bogushevich & Lysenko, 2009).
科学研究应用
Flue-Gas Desulfurization
- Application : Calcium sulfite is most notable as the product of flue-gas desulfurization . It is produced on a large scale by flue gas desulfurization (FGD). When coal or other fossil fuel is burned, the byproduct is known as flue gas .
- Method : Flue gas often contains SO2, whose emission is often regulated to prevent acid rain. Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack. An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone .
- Results : The resulting calcium sulfite oxidizes in air to give gypsum: CaSO3 + O2 → CaSO4. The gypsum, if sufficiently pure, is marketable as a building material .
Drywall Production
- Application : Calcium sulfite is generated as the intermediate in the production of gypsum, which is the main component of drywall .
- Method : A typical US home contains 7 metric tons of such drywall gypsum board .
- Results : The gypsum produced is used in the construction of houses and buildings .
Food Additive
- Application : As a food additive, it is used as a preservative under the E number E226 .
- Method : Along with other antioxidant sulfites, it is commonly used in preserving wine, cider, fruit juice, canned fruit, and vegetables .
- Results : Sulfites are strong reducers in solution, they act as oxygen scavenger antioxidants to preserve food .
Wood Pulp Production
- Application : Calcium sulfite can be used in the production of wood pulp through the sulfite process, as an alternative to the Kraft process that uses hydroxides and sulfides instead of sulfites .
- Method : Calcium sulfite was used, but has been largely replaced by magnesium and sodium sulfites and bisulfites to attack the lignin .
- Results : The sulfite process results in the production of paper pulp which can be used in the manufacture of paper products .
Water Treatment
- Application : Calcium Sulfite is a chemical compound used in water treatment and remediation .
- Method : It is used to treat water to remove impurities and contaminants .
- Results : The treated water is safer for consumption and other uses .
Arsenic Oxidation in Water
- Application : Calcium Sulfite solids activated by Iron for enhancing As(III) Oxidation in Water .
- Method : Employing solid CaSO3 as a source of SO32−, the effects of different conditions (e.g., pH, Fe dosage, sulfite dosage) on As(III) oxidation in the Fe(III)–CaSO3 system were studied .
- Results : The results show that 72.1% of As(III) was removed from solution by centrifugal treatment for 60 min at near-neutral pH .
Lubrication
- Application : Calcium sulfite is mixed in lubricant additives to vary the properties of the lubricant .
- Method : It is added to the lubricant to enhance its properties .
- Results : The lubricant with calcium sulfite provides better lubrication .
Fluorescence and Luminescence
- Application : Calcium sulfite is used in luminous paints to provide colors during fluorescence .
- Method : It is mixed with the paint to make it luminous .
- Results : The paint with calcium sulfite glows in the dark .
Ore Dressing
- Application : Calcium sulfite acts as a flotation agent and also works in ore dressing .
- Method : It is used in the process of separating commercially valuable minerals from their ores .
- Results : The process results in the extraction of valuable minerals .
Immobilization of Cr (VI)
- Application : Calcium sulfite is used in hydrated Portland cement pastes with and without calcium sulfate for the immobilization of Cr (VI) .
- Method : It is mixed with the cement paste to immobilize Cr (VI) .
- Results : The process results in the immobilization of Cr (VI), making it less harmful .
Calcium Sulfate Whiskers
- Application : Calcium sulfate whisker materials have applications in cement .
- Method : The whiskers are mixed with the cement to enhance its properties .
- Results : The cement with calcium sulfate whiskers has improved properties .
Calcium Sulfate Crystallization
- Application : The calcium sulfate crystal system is of considerable fundamental and practical interest .
- Method : It involves the synthesis of anhydrite via conventional aqueous methods .
- Results : The process results in the production of gypsum, bassanite, and anhydrite .
Calcium Sulfate Whiskers in Cement
- Application : In recent years, significant attention has been paid to the use of calcium sulfate whiskers (CSWs) to enhance the performance of cement-based materials (CBM) .
- Method : This technology enhances the performance and sustainability of CBM by modifying the crystal structure of calcium sulfate .
- Results : The introduction of CSWs has been demonstrated to enhance the strength, durability, and crack resistance of CBM while also addressing concerns related to permeability and shrinkage .
Calcium Sulfate Crystallization
- Application : The calcium sulfate crystal system is of considerable fundamental and practical interest .
- Method : It involves the synthesis of anhydrite via conventional aqueous methods .
- Results : The process results in the production of gypsum, bassanite, and anhydrite .
Calcium Sulfate in Food Additives
- Application : As a food additive, it is used as a preservative under the E number E226 .
- Method : Along with other antioxidant sulfites, it is commonly used in preserving wine, cider, fruit juice, canned fruit, and vegetables .
- Results : Sulfites are strong reducers in solution, they act as oxygen scavenger antioxidants to preserve food .
安全和危害
Calcium sulfite should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Calcium sulfite is used in the production of wood pulp through the sulfite process, as an alternative to the Kraft process that uses hydroxides and sulfides instead of sulfites . It is also used as a soil conditioner . The potential oxidative ability of calcium sulfite towards heavy metals or organic pollutants in soil-containing transition metals has been reported . This finding may have promising implications in developing a new cost-effective technology for the treatment of arsenic-containing water using desulfurized gypsum .
属性
IUPAC Name |
calcium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOBIBJACZTNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO3, CaO3S | |
| Record name | calcium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883104 | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULPHITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcium sulfite | |
CAS RN |
10257-55-3 | |
| Record name | Calcium sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

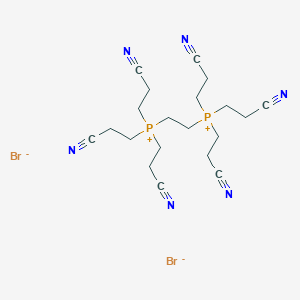
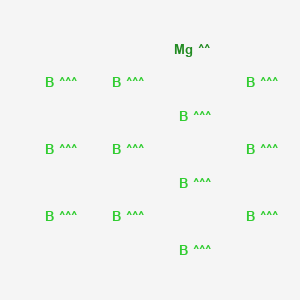


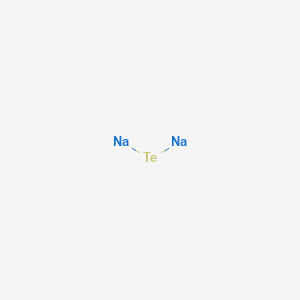
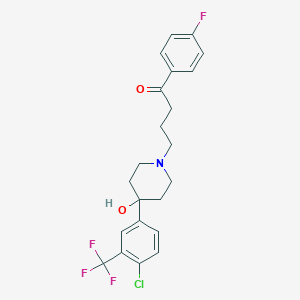
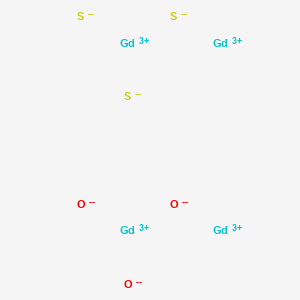
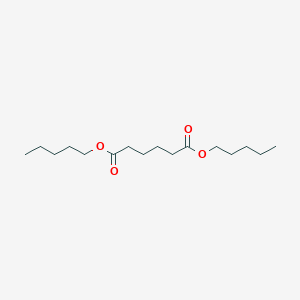
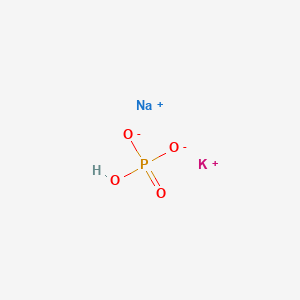
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)
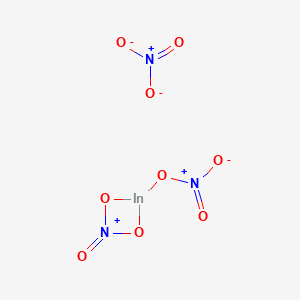
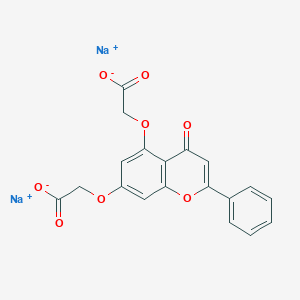
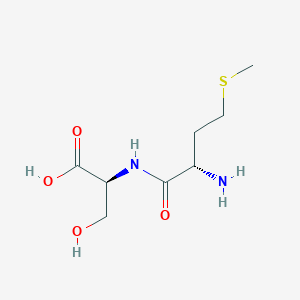
![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)